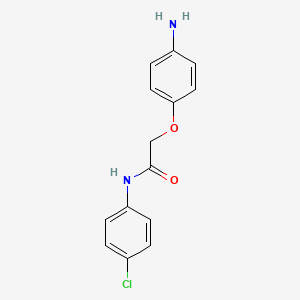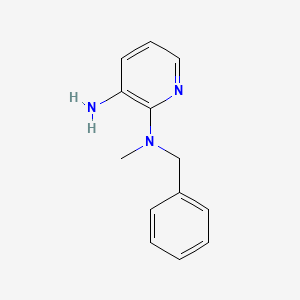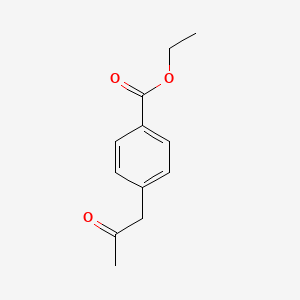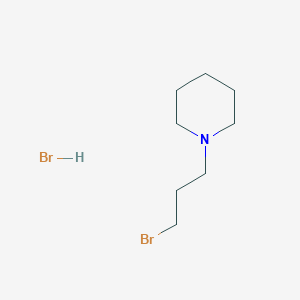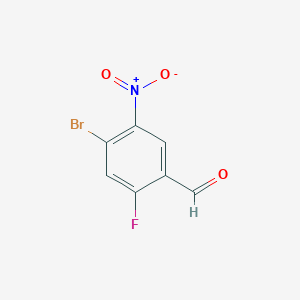
7-(Bromomethyl)pentadecane
Vue d'ensemble
Description
7-(Bromomethyl)pentadecane is a chemical compound with the molecular formula C16H33Br . It is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular structure of 7-(Bromomethyl)pentadecane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 49 bond(s). There are 16 non-H bond(s) and 12 rotatable bond(s) .Physical And Chemical Properties Analysis
7-(Bromomethyl)pentadecane has a molar mass of 305.34 and a density of 0.997±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 341.1±10.0℃ at 760 Torr, and it has a flashing point of 107.6±11.0℃ . The vapor pressure of this compound is 0.000163mmHg at 25°C, and its refractive index is between 1.4600 and 1.4640 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
"7-(Bromomethyl)pentadecane" and related compounds are utilized in the synthesis of complex molecules with potential applications in organic chemistry and material sciences. For instance, nitroxides with spirocyclohexane moieties, analogs of "7-(Bromomethyl)pentadecane," have been prepared for their potential use in distance measurements in molecular structures through EPR spectroscopy due to their enhanced stability and suitable relaxation properties (Kirilyuk et al., 2012). Additionally, the synthesis of resorcin[4]arene cavitands with bromomethyl functional groups demonstrates the utility of "7-(Bromomethyl)pentadecane" derivatives in creating host molecules for complexation and potential applications in molecular recognition and catalysis (McKay et al., 2007).
Biological and Medical Research
In the realm of biochemistry and medical research, derivatives of "7-(Bromomethyl)pentadecane" have been explored for their biological activities. For example, pentadecane, a related compound, has shown antimicrobial activity against Leishmania infantum parasites, suggesting potential therapeutic applications in treating infections caused by this pathogen (Bruno et al., 2015). Additionally, studies have explored the use of pentadecane derivatives in the formulation of phase change materials (PCMs) for thermal energy storage, highlighting the versatility of "7-(Bromomethyl)pentadecane" derivatives in materials science applications (Konuklu & Erzin, 2019).
Advanced Materials and Energy Storage
The exploration of "7-(Bromomethyl)pentadecane" and its derivatives extends into the development of advanced materials for energy storage and thermal management. The synthesis and application of pentadecane/poly(melamine-urea-formaldehyde) microcapsules demonstrate the compound's potential in enhancing the efficiency of thermal energy storage systems, offering a sustainable solution for energy management (Konuklu & Erzin, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
7-(bromomethyl)pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKWRQKAHQYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866292 | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)pentadecane | |
CAS RN |
52997-43-0 | |
| Record name | 7-(Bromomethyl)pentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)


